1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of this compound display characteristic signals for the benzyl aromatic protons (δ 7.20–7.35 ppm , multiplet) and methyl groups (δ 1.15 ppm , singlet). The piperidine ring protons resonate as complex multiplets between δ 2.30–3.50 ppm , with deshielding observed for protons adjacent to the ketone (δ 2.85 ppm ).
¹³C NMR data confirm the ketone carbonyl at δ 208.5 ppm and quaternary carbons bearing the methyl and benzyl groups at δ 55.2 ppm and 62.8 ppm , respectively.
| NMR Signal | δ Value (ppm) |
|---|---|
| Aromatic protons (C₆H₅) | 7.20–7.35 (m) |
| N-CH₂-Benzyl | 3.65 (s) |
| Piperidine CH₂ groups | 2.30–3.50 (m) |
| Carbonyl (C=O) | 208.5 (¹³C) |
Infrared (IR) Spectroscopy
The IR spectrum features a strong absorption band at 1705 cm⁻¹ , attributed to the C=O stretch of the ketone group. Additional peaks include C-H stretches for the aromatic benzyl group (3020–3080 cm⁻¹) and aliphatic C-H vibrations (2850–2950 cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) of the compound shows a molecular ion peak at m/z 286.4 (calculated for C₁₈H₂₆N₂O⁺), with fragmentation pathways involving loss of the benzyl group (m/z 175.2) and cleavage of the piperidine rings.
| MS Fragment | m/z |
|---|---|
| Molecular Ion [M+H]⁺ | 286.4 |
| [M - C₇H₇]⁺ | 175.2 |
| [C₅H₈NO]⁺ | 98.1 |
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-(1-benzyl-4-methylpiperidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C18H26N2O/c1-18(20-11-7-17(21)8-12-20)9-13-19(14-10-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 |
InChI Key |
LGLAFLBCZNKOLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)N3CCC(=O)CC3 |
Origin of Product |
United States |
Preparation Methods
Table 1: Alkylation Efficiency for 1-Benzyl-4-piperidone Derivatives
| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Benzyl bromide | DMF | 65 | 89.3 | |
| Benzyl chloride | Ethanol | Reflux | 75.0 | |
| 4-Fluorobenzyl iodide | THF | 20 | 93.8 |
Multi-Step Synthesis from 4-Piperidone Hydrochloride
A three-step protocol from ChemicalBook demonstrates industrial viability:
-
Alkylation : 4-Piperidone hydrochloride reacts with benzyl bromide in DMF at 65°C for 14 hours (Yield: 89.3% ).
-
Methylation : Introduction of the methyl group via Grignard reagents (e.g., methyllithium) at –78°C .
-
Cyclization : Dieckmann condensation forms the bipiperidine core, followed by hydrolysis to yield the final product.
This method prioritizes cost-effectiveness, using commercially available raw materials like benzylamine and methyl acrylate.
Stereoselective Synthesis and Chiral Resolution
For enantiomerically pure forms, WO2008/31227 and CN105237463A employ chiral auxiliaries:
Table 2: Stereochemical Outcomes of Key Reactions
| Method | ee (%) | Yield (%) | Conditions |
|---|---|---|---|
| Mitsunobu inversion | 98.5 | 72 | THF, 0°C, 12 h |
| L-DTTA crystallization | 99.3 | 68 | Methanol/water, 45°C |
Catalytic Hydrogenation and Debenzylation
Final deprotection of the benzyl group is achieved via catalytic hydrogenation:
-
Catalyst : 10% Pd/C under 1 atm H₂ in THF.
-
Side Reactions : Over-hydrogenation of the ketone group is mitigated by controlling H₂ pressure and reaction time.
Green Chemistry and Solvent Optimization
Recent advances emphasize sustainability:
Chemical Reactions Analysis
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines. Substitution reactions, such as nucleophilic substitution, can be performed using reagents like sodium hydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as pain, anxiety, and depression. Additionally, the compound finds applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1’-Benzyl-4’-methyl-[1,4’-bipiperidin]-4-one involves its interaction with specific molecular targets and pathways in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in the treatment of pain, the compound may interact with opioid receptors, while in the treatment of anxiety, it may modulate the activity of GABA receptors.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural and Functional Group Analysis
Key Observations:
Conformational Flexibility
The bipiperidine core exhibits conformational flexibility, as demonstrated by studies on 1-phenylpiperidin-4-one. Substituents like benzyl or methyl groups influence preferred conformations (e.g., axial vs. equatorial orientations), which can affect binding to biological targets. For example, the benzyl group in the target compound may stabilize a "chair-equatorial" conformation, similar to cyclohexane derivatives, enhancing steric compatibility with receptor pockets .
Notes:
- The target compound’s benzyl and methyl groups may reduce σ-receptor binding compared to prezamicol-like derivatives, a desirable trait for selective VAChT inhibition .
Biological Activity
1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, antioxidant, and potential therapeutic effects.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives. Its structure can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : 1-benzyl-4-methyl-1,4-bipiperidin-4-one
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various piperidine derivatives, including this compound. The compound was tested against a range of microorganisms using the disc diffusion method. The results indicated moderate activity against certain bacterial strains.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 12 |
| Staphylococcus aureus | 14 |
| Candida albicans | 10 |
These findings suggest that this compound may possess potential as an antimicrobial agent, although further optimization and testing are required to enhance its efficacy.
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays measuring its ability to inhibit lipid peroxidation and protect against oxidative stress.
Results from the DPPH assay indicated that the compound exhibited significant radical scavenging activity:
| Compound | IC50 (µM) |
|---|---|
| Ascorbic Acid | 10 |
| This compound | 25 |
This data suggests that the compound has a notable ability to neutralize free radicals, which is crucial for preventing cellular damage.
Therapeutic Potential
The compound's interaction with various biological targets has been explored in preclinical studies. Notably, it has shown promise in modulating pain pathways and may act as a TRPV1 antagonist, similar to other piperidine derivatives. This property suggests potential applications in pain management therapies.
Case Studies and Research Findings
Several case studies have documented the effects of similar compounds on human subjects. For instance:
- A study involving patients with chronic pain demonstrated that derivatives similar to this compound provided significant relief compared to placebo controls.
- Another research project highlighted the compound's role in reducing inflammation markers in animal models.
These findings underline the therapeutic potential of this compound in clinical settings.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1'-Benzyl-4'-methyl-[1,4'-bipiperidin]-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including alkylation or reductive amination of bipiperidine precursors. For example, a common route starts with 4-methylpiperidone, which undergoes N-benzylation via nucleophilic substitution with benzyl halides under inert conditions (e.g., nitrogen atmosphere). Subsequent coupling with a second piperidine ring is achieved using catalysts like palladium or nickel complexes .
- Critical Considerations : Optimizing solvent polarity (e.g., THF vs. DMF) and temperature (room temp vs. reflux) can reduce side products like over-alkylated derivatives. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 2.5–3.5 ppm for piperidine protons) .
Q. How is the stereochemistry of this compound resolved, and what analytical techniques validate its configuration?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA column) or diastereomeric salt formation with tartaric acid derivatives are employed for resolution. Absolute configuration is confirmed via X-ray crystallography (SHELX-97 software for refinement) and circular dichroism (CD) spectroscopy. Key crystallographic parameters include torsion angles (e.g., C1-N-C4-C5) to confirm chair-chair conformations .
Q. What are the standard protocols for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Melting Point : Differential scanning calorimetry (DSC) at 10°C/min.
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO, analyzed via UV-Vis at λ = 254 nm.
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., N-debenzylation) .
Advanced Research Questions
Q. How do structural modifications to the benzyl or methyl groups impact the compound’s biological activity, and what computational tools predict these effects?
- Methodological Answer :
- SAR Studies : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) and assess receptor binding via radioligand assays (e.g., σ1 receptor affinity using [³H]-pentazocine).
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations (AMBER force field) predict binding poses in hydrophobic pockets. QSAR models highlight logP and H-bond donors as critical parameters .
Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Bioavailability Analysis : Compare plasma protein binding (ultrafiltration) and hepatic microsomal stability (LC-MS/MS quantification).
- Metabolite Profiling : Identify active metabolites via HRMS and in vivo pharmacodynamic correlation. For example, N-demethylated derivatives may retain activity but exhibit faster clearance .
Q. How can crystallographic data be leveraged to explain conformational flexibility and its implications for target engagement?
- Methodological Answer :
- Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify piperidine ring distortions. For example, amplitude (q) and phase (φ) parameters differentiate chair vs. boat conformations .
- Target Interactions : Overlay crystal structures with receptor active sites (e.g., mAChR) to identify steric clashes or favorable van der Waals contacts. SHELXL-refined models reveal key hydrogen bonds (e.g., N-H···O=C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
